N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide
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Overview
Description
N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazinyl group, a nitrophenyl group, and an oxopropenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide typically involves the reaction of hydrazine derivatives with nitrophenyl compounds under controlled conditions. One common method includes the condensation of 2-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides .
Scientific Research Applications
N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
- N-(2-hydroxy-5-nitrosophenyl)acetamide
Uniqueness
N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
N-[(Z)-3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17)/b9-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHVVAUGHBRRY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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